molecular formula C18H18N4O3 B2631831 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448126-10-0

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2631831
CAS RN: 1448126-10-0
M. Wt: 338.367
InChI Key: AMOMDLLXUDMUSN-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as BPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of a closely related compound, using click chemistry, revealed insights into its structure through IR, NMR, and MS studies. The compound's thermal stability was analyzed, and its crystal structure confirmed via X-ray diffraction. Hirshfeld surface analysis provided detailed intercontact analysis within the crystal structure, highlighting its potential for further biological applications (Govindhan et al., 2017).
  • Another study focused on the condensation reactions of 3-formylchromone with various nucleophiles, including benzo[d]isoxazol-3-yl-acetic acid, showcasing the versatility of benzo[d]isoxazole derivatives in synthesizing chromon-4-ones, indicating the chemical reactivity of such frameworks for creating complex molecules (Halnor et al., 2006).

Biological Activities and Applications

  • The evaluation of antiproliferative activity of a novel bioactive heterocycle derived from benzo[d]isoxazol suggests potential applications in cancer research. The compound's molecular structure was analyzed, highlighting the importance of intermolecular hydrogen bonds for stability, and Hirshfeld surface analysis was used to examine solid-state interactions (Prasad et al., 2018).
  • A study on the synthesis and antimicrobial activity of heterocyclic compounds bearing benzimidazole and pyrazoline motifs, including ethanones, showed significant activity against various bacteria and fungi. This research indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2017).

Pharmacokinetics and Drug Metabolism

  • Research into the pharmacokinetic nature of related compounds via binding analysis with human serum albumin using fluorescence spectroscopy techniques offers valuable insights for drug development, emphasizing the significance of understanding drug-protein interactions (Govindhan et al., 2017).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(11-15-14-3-1-2-4-16(14)25-21-15)22-9-5-13(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,12-13H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOMDLLXUDMUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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